![molecular formula C15H23N3O3S B5693427 N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide](/img/structure/B5693427.png)
N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide, also known as E7820, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamides and is known to have anti-angiogenic and anti-tumor properties.
Wirkmechanismus
The mechanism of action of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide involves the inhibition of angiogenesis, which is the process of new blood vessel formation. This compound inhibits the activity of vascular endothelial growth factor receptor 2 (VEGFR2), which is a key player in the angiogenesis process. By inhibiting VEGFR2, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide prevents the formation of new blood vessels, which is essential for tumor growth and metastasis.
Biochemical and Physiological Effects:
N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide has been shown to have several biochemical and physiological effects. It inhibits the proliferation and migration of endothelial cells, which are the cells that line the blood vessels. It also induces apoptosis, which is programmed cell death, in tumor cells. Additionally, it has been shown to reduce inflammation and oxidative stress, which are key factors in the development of many diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide in lab experiments is its specificity towards VEGFR2. This compound selectively inhibits VEGFR2 without affecting other receptors, which reduces the risk of off-target effects. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide. One direction is to investigate its potential use in combination with other anti-cancer agents to enhance its therapeutic efficacy. Another direction is to explore its use in the treatment of other diseases such as diabetic retinopathy and macular degeneration. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of this compound for in vivo experiments.
Conclusion:
In conclusion, N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide is a promising compound with anti-angiogenic and anti-tumor properties. Its specificity towards VEGFR2 and its ability to induce apoptosis in tumor cells make it a potential candidate for cancer therapy. Further research is needed to explore its full potential and optimize its use in lab experiments and clinical trials.
Synthesemethoden
The synthesis of N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide involves the reaction of 4-(4-aminophenyl)sulfonyl-1-piperazine with N-methylmethanesulfonamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction takes place in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature for a few hours. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-{4-[(4-ethyl-1-piperazinyl)carbonyl]phenyl}-N-methylmethanesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to have anti-angiogenic and anti-tumor properties, making it a promising candidate for cancer therapy. It has also been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis and psoriasis.
Eigenschaften
IUPAC Name |
N-[4-(4-ethylpiperazine-1-carbonyl)phenyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3S/c1-4-17-9-11-18(12-10-17)15(19)13-5-7-14(8-6-13)16(2)22(3,20)21/h5-8H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUPUKKSGPCMCKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CC=C(C=C2)N(C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[(4-ethylpiperazin-1-yl)carbonyl]phenyl}-N-methylmethanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

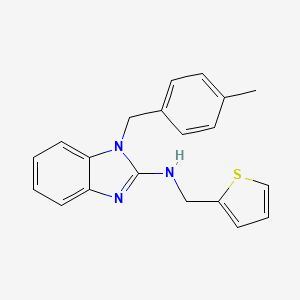
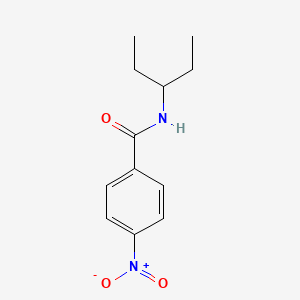
![methyl [2-(benzylamino)-5-methyl-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5693358.png)
![1-[(4-methylphenyl)sulfonyl]-4-(3-thienylmethyl)piperazine](/img/structure/B5693361.png)
![7-(difluoromethyl)-N-{4-[(mesitylamino)sulfonyl]phenyl}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5693368.png)
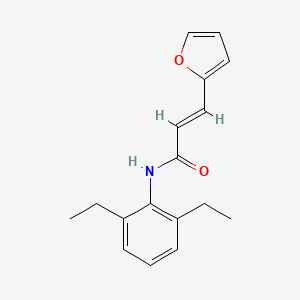
![2-[(8-methoxy-4-methyl-6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5693390.png)
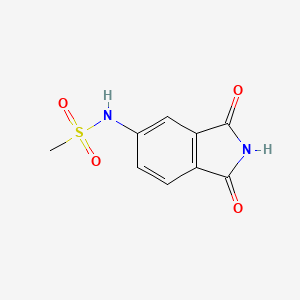
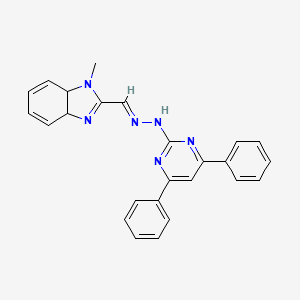
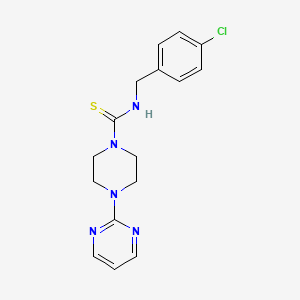
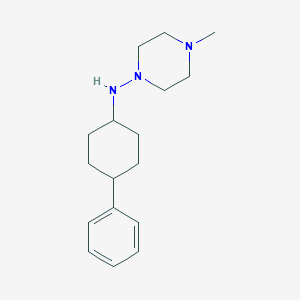
![methyl 4-[(cyclopentylcarbonyl)amino]benzoate](/img/structure/B5693410.png)
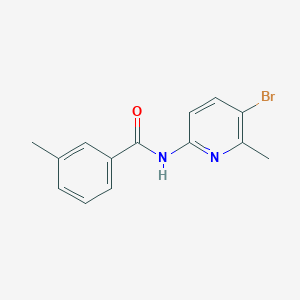
![2-{[5-(3,4-dimethoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5693439.png)